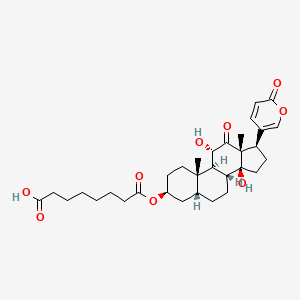

Arenobufagin 3-hemisuberate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Arenobufagin 3-hemisuberate is a natural cardiotonic steroid isolated from the skin of Japanese toads. It is known for its potent biological activity and complex molecular structure. This compound has garnered significant interest in the fields of medicine and biochemistry due to its potential pharmacological properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of arenobufagin 3-hemisuberate involves the extraction of arenobufagin from the skin of Japanese toads, followed by esterification with suberic acid. The reaction typically requires the use of organic solvents such as chloroform, dichloromethane, or ethyl acetate, and is conducted under controlled temperature conditions to ensure the stability of the compound .

Industrial Production Methods: Industrial production of this compound follows similar extraction and esterification processes but on a larger scale. The use of advanced purification techniques such as chromatography ensures the high purity of the final product. The compound is then stored under specific conditions to maintain its stability and efficacy .

Análisis De Reacciones Químicas

Types of Reactions: Arenobufagin 3-hemisuberate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its biological activity or reduce its toxicity.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled temperature conditions.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products: The major products formed from these reactions include various derivatives of this compound, which are studied for their enhanced pharmacological properties .

Aplicaciones Científicas De Investigación

Arenobufagin 3-hemisuberate has a wide range of applications in scientific research:

Chemistry: It is used as a reference compound in the study of cardiotonic steroids and their derivatives.

Biology: The compound is studied for its effects on cellular processes such as apoptosis, autophagy, and ferroptosis.

Medicine: this compound exhibits potent antiproliferative effects on cancer cells, making it a potential therapeutic agent for treating various cancers, including glioblastoma and hepatocellular carcinoma

Mecanismo De Acción

Arenobufagin 3-hemisuberate exerts its effects through multiple molecular targets and pathways:

Comparación Con Compuestos Similares

Arenobufagin 3-hemisuberate is compared with other similar compounds such as cinobufagin and cinobufotalin:

Cinobufagin: Like this compound, cinobufagin is a cardiotonic steroid with potent anticancer properties.

Cinobufotalin: This compound also shares structural similarities with this compound but differs in its specific biological activities and therapeutic potential.

Actividad Biológica

Arenobufagin 3-hemisuberate is a cardiotonic steroid derived from the skin secretions of the Japanese toad (Bufo japonicus). This compound has garnered attention in pharmacological research due to its diverse biological activities, particularly in cancer therapy and cardiovascular applications. This article explores the biological activity of this compound, highlighting its mechanisms of action, effects on various cellular processes, and potential therapeutic applications.

- Molecular Formula : C32H44O9

- Molecular Weight : 572.69 g/mol

This compound exhibits its biological effects through several mechanisms:

- Inhibition of Na+/K+ ATPase : This compound acts as a potent inhibitor of the sodium-potassium adenosine triphosphatase (Na+/K+ ATPase), which is crucial for maintaining cellular ion balance and membrane potential .

- Induction of Apoptosis : Research indicates that this compound triggers apoptosis in cancer cells by activating caspase pathways. In studies involving glioblastoma cells (U87MG-EGFR), treatment with this compound led to significant apoptosis, as evidenced by increased active caspase-3 levels .

- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at the G2/M phase, contributing to its antiproliferative effects against various cancer cell lines .

- Modulation of Signaling Pathways : this compound affects key signaling pathways, including the EGFR and STAT3 pathways. Inhibition of EGFR phosphorylation was observed, which is critical in many cancers, particularly glioblastoma .

Anticancer Effects

This compound has demonstrated significant anticancer properties:

- Selective Cytotoxicity : Studies have shown that it selectively inhibits the proliferation of U87MG-EGFR cells at low concentrations (0.1 μM), with minimal effects on other cell types derived from the same lineage .

- Comparative Efficacy : In structure-activity relationship studies, this compound exhibited more potent antiproliferative effects compared to its structural analogs like cinobufagin and cinobufotalin .

Cardiovascular Applications

The cardiotonic properties of this compound make it a candidate for developing new cardiovascular drugs. Its ability to modulate ion transport across membranes suggests potential applications in treating heart failure and other cardiac conditions .

Case Studies and Research Findings

-

Study on Glioblastoma Cells :

- Objective : To evaluate the antiproliferative effects of this compound on U87MG-EGFR cells.

- Methodology : Cells were treated with varying concentrations (0.1 μM to 10 μM) and analyzed for apoptosis and cell cycle distribution.

- Findings : Significant apoptosis was detected at 0.1 μM after 24 hours, with maximal effects observed at higher concentrations .

- Mechanistic Insights :

Summary Table of Biological Activities

Propiedades

IUPAC Name |

8-[[(3S,5R,8R,9S,10S,11S,13R,14S,17R)-11,14-dihydroxy-10,13-dimethyl-12-oxo-17-(6-oxopyran-3-yl)-2,3,4,5,6,7,8,9,11,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-8-oxooctanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H44O9/c1-30-15-13-21(41-26(36)8-6-4-3-5-7-24(33)34)17-20(30)10-11-23-27(30)28(37)29(38)31(2)22(14-16-32(23,31)39)19-9-12-25(35)40-18-19/h9,12,18,20-23,27-28,37,39H,3-8,10-11,13-17H2,1-2H3,(H,33,34)/t20-,21+,22-,23-,27-,28+,30+,31+,32+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYCCSNYEMCXNRM-QCTKBPTFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2C(C(=O)C4(C3(CCC4C5=COC(=O)C=C5)O)C)O)OC(=O)CCCCCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C[C@H]1CC[C@@H]3[C@@H]2[C@@H](C(=O)[C@]4([C@@]3(CC[C@@H]4C5=COC(=O)C=C5)O)C)O)OC(=O)CCCCCCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H44O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

572.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.